

# A Comparative Guide: Covi-ox vs. Synthetic Antioxidants (BHT & BHA) in Meat Preservation

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For Researchers, Scientists, and Drug Development Professionals

The preservation of meat products is a critical aspect of the food industry, with a primary focus on inhibiting lipid oxidation to maintain quality and extend shelf-life. This guide provides an objective comparison of **Covi-ox**, a natural antioxidant composed of mixed tocopherols, against the widely used synthetic antioxidants Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). The following sections present quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of mechanistic pathways and experimental workflows to aid in understanding their respective performances in meat matrices.

## **Data Presentation: Quantitative Comparison**

The efficacy of antioxidants in meat is primarily evaluated by their ability to inhibit lipid oxidation, measured by Thiobarbituric Acid Reactive Substances (TBARS) and Peroxide Value (PV), and to maintain color stability, assessed using the CIE Lab\* color space. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of TBARS Values (mg Malondialdehyde/kg of meat) in Meat Products
Treated with Natural and Synthetic Antioxidants



Meat Produ ct	Antioxi dant Treatm ent	Day 0	Day 3	Day 7	Day 9	Day 14	Day 28	Refere nce
Fresh Pork Sausag e	Control (No Antioxid ant)	-	-	-	-	-	-	[1]
0.01% BHA + 0.01% BHT	-	-	-	-	< 0.5	-	[1]	
0.03% Mixed Tocoph erols	-	-	-	-	~0.6	-	[1]	-
Irradiat ed Ground Beef Patties	Control (Irradiat ed)	~0.8	~1.5	~2.2	~2.8	~3.0	~3.2	[2]
0.02% BHA/B HT (Irradiat ed)	~0.3	~0.4	~0.5	~0.6	~0.7	~0.8	[2]	
Chicken Meat	Control (No Antioxid ant)	0.193	0.285	0.387	0.498	-	-	[3]
0.01% BHT	0.226	0.251	0.289	0.342	-	-	[3]	



Kilka Fish Oil	Control (No Antioxid ant)	1.3	26.0	23.1	17.5	-	-	
1% BHT	0.1	6.47	7.68	9.86	-	-		
1% α- tocophe rol	0.12	9.0	12.0	13.9	-	-		

Note: TBARS values are indicative of secondary lipid oxidation. Lower values signify better antioxidant protection.

Table 2: Comparison of Color Stability (CIE Lab\* Values) in Meat Products



Meat Product	Antioxida nt Treatmen t	Storage Day	L* (Lightnes s)	a* (Redness )	b* (Yellowne ss)	Referenc e
Chicken Meat	Control (No Antioxidant )	0	39.2	2.67	10.15	[3]
9	30.93	2.15	8.68	[3]		
0.01% BHT	0	47.44	4.95	9.63	[3]	
9	40.12	6.35	10.21	[3]		_
Fresh Pork Sausage	No significant differences observed in L, a, or b* values between control, BHA/BHT, and mixed tocopherol s over 252 hours of display.	[1]				

Note: Higher a values are generally desirable in red meat as they indicate a redder color. Changes in L\* and b\* values also contribute to the overall visual appeal.\*

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the comparison of **Covi-ox** and synthetic antioxidants.



## **Thiobarbituric Acid Reactive Substances (TBARS) Assay**

This method quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.

#### Materials:

- Trichloroacetic acid (TCA) solution (5% w/v)
- Thiobarbituric acid (TBA) solution (0.02 M)
- Butylated hydroxytoluene (BHT) in ethanol (0.1% w/v)
- Spectrophotometer
- Homogenizer
- Water bath

#### Procedure:

- Weigh 10 g of the meat sample into a 50 mL test tube.
- Add 1 mL of 0.1% BHT solution to prevent further oxidation during the assay.
- Add 35 mL of 5% TCA solution.
- Homogenize the sample at 13,500 rpm for 30 seconds.
- Filter the homogenate.
- Mix 5 mL of the filtrate with 5 mL of 0.02 M TBA solution in a test tube.
- Heat the tubes in a boiling water bath (100°C) for 60 minutes.
- Cool the tubes under running water.
- Measure the absorbance of the resulting pink-colored solution at 532 nm against a blank containing 5 mL of TCA and 5 mL of TBA solution.



 TBARS values are calculated using a standard curve of malondialdehyde and expressed as mg MDA/kg of meat.

## Peroxide Value (PV) Determination

This assay measures the primary products of lipid oxidation (hydroperoxides).

#### Materials:

- Chloroform/acetic acid mixture (3:2 v/v)
- Saturated potassium iodide (KI) solution
- 0.01 M sodium thiosulphate solution
- 1% starch solution (indicator)

#### Procedure:

- Weigh approximately 1 g of the meat sample and dissolve it in 25 mL of the chloroform/acetic acid mixture.
- Add 0.5 mL of saturated KI solution and shake for 1 minute.
- Add 25 mL of distilled water.
- Titrate the liberated iodine with 0.01 M sodium thiosulphate solution until the yellow color almost disappears.
- Add 1 mL of 1% starch solution, which will turn the solution blue.
- Continue the titration until the blue color disappears completely.
- A blank titration is performed under the same conditions.
- The peroxide value is calculated using the formula: PV (meq/kg meat) = (S B) x N x 1000 / m, where S is the volume of sodium thiosulphate for the sample, B is the volume for the blank, N is the normality of the sodium thiosulphate solution, and m is the mass of the meat sample in g.



## **Instrumental Color Measurement (CIE Lab\*)**

This method provides an objective evaluation of meat color.

#### Materials:

• Minolta Chroma Meter (or similar spectrophotometer) calibrated with a standard white tile.

#### Procedure:

- Allow the meat sample to bloom (expose to air) for a consistent period (e.g., 30 minutes)
   before measurement.
- Place the Chroma Meter's measuring head flat against the surface of the meat.
- Take multiple readings at different locations on the sample surface to ensure representativeness.
- Record the L\* (lightness, 0=black, 100=white), a\* (redness, +a=red, -a=green), and b\* (yellowness, +b=yellow, -b=blue) values.

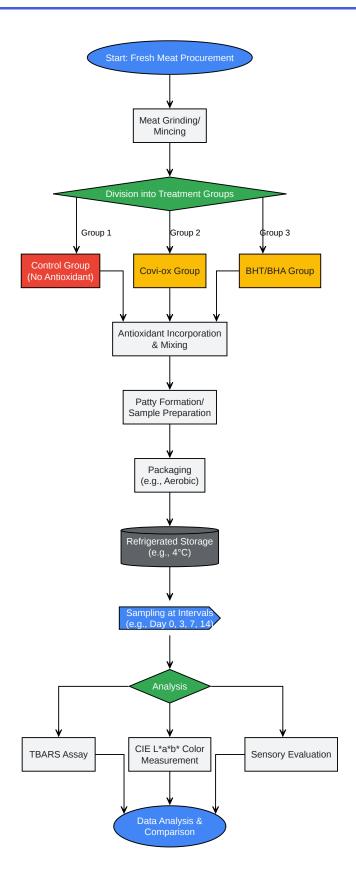
## **Mandatory Visualization**

The following diagrams, created using the DOT language, illustrate the lipid peroxidation pathway in meat, the points of antioxidant intervention, and a typical experimental workflow for comparing antioxidants.









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## References

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